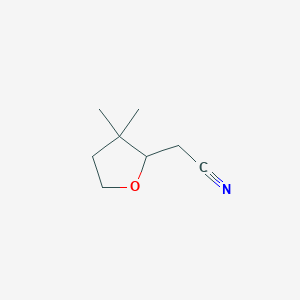

2-(3,3-Dimethyloxolan-2-yl)acetonitrile

描述

2-(3,3-Dimethyloxolan-2-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a tetrahydrofuran-derived oxolane ring substituted with two methyl groups at the 3,3-positions. Its oxolane ring likely confers stereochemical rigidity, influencing its solubility and electronic properties compared to linear nitriles .

属性

IUPAC Name |

2-(3,3-dimethyloxolan-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSZVHZYCOIPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile typically involves the reaction of 3,3-dimethyloxolane with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the oxolane ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

化学反应分析

Types of Reactions

2-(3,3-Dimethyloxolan-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

科学研究应用

2-(3,3-Dimethyloxolan-2-yl)acetonitrile finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The oxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.

相似化合物的比较

2-(1,3-Dioxoisoindolin-2-yl)acetonitrile

- Structure : Contains a phthalimide (1,3-dioxoisoindoline) moiety linked to the acetonitrile group.

- Synthesis: Prepared via nucleophilic substitution from 2-(bromomethyl)isoindoline-1,3-dione. Crystallography reveals two independent molecules in the asymmetric unit, with dihedral angles of 69.0° and 77.0° between the nitrile and isoindole-dione planes, indicating non-planarity .

- Applications : Intermediate for tetrazole derivatives and glycine analogs.

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

2-(3-Methylquinoxalin-2-yl)acetonitrile

- Structure: Quinoxaline ring substituted with a methyl group and acetonitrile.

- Physicochemical Properties: Calculated pKa: 11.54 Hydrogen bond acceptors: 3 LogD (pH 5.5): Not reported .

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile

2-Ethoxy-2-(oxolan-3-yl)acetonitrile

- Structure : Ethoxy-substituted oxolane ring linked to acetonitrile.

- Applications : Marked for R&D use; physicochemical data (e.g., boiling point, density) remain unspecified .

Comparative Data Table

Key Findings and Trends

Synthetic Efficiency : Aprotic solvents enhance yields in nitrile synthesis by minimizing side reactions (e.g., alkaline hydrolysis) .

Structural Rigidity : Heterocyclic rings (e.g., oxolane, phthalimide) impose steric constraints, affecting reactivity and crystallinity .

Electronic Effects : Electron-withdrawing groups (e.g., nitrile) lower HOMO-LUMO gaps, as seen in DFT studies of coumarin-acetonitrile hybrids .

Bioactivity : Indoline- and triazole-linked nitriles show promise in medicinal chemistry due to their heterocyclic pharmacophores .

生物活性

2-(3,3-Dimethyloxolan-2-yl)acetonitrile, with the chemical formula C8H13N, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular structure of this compound features a dimethyloxolane ring attached to an acetonitrile group. This unique structure may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 139.19 g/mol |

| CAS Number | 2228694-60-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of enzyme activities and receptor interactions.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Interaction : It may bind to receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have highlighted its potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that the compound can reduce inflammation in cellular models.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that it may have selective toxicity towards certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antibacterial properties.

-

Cytotoxicity Assay :

- In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

-

Anti-inflammatory Study :

- Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that the compound significantly reduced pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。